Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is the methyl ester of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid. This compound is characterized by its molecular formula C7H13NO3 and has a molecular weight of 159.18 g/mol . It is a non-proteinogenic amino acid derivative and is known for its role as a metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate typically involves the esterification of 5-(hydroxymethyl)pyrrolidine-2-carboxylic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: 5-carboxypyrrolidine-2-carboxylic acid.
Reduction: 5-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Depending on the substituent, various derivatives of pyrrolidine can be formed.
Scientific Research Applications
Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a metabolite in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As a metabolite, it participates in various biochemical reactions, contributing to the synthesis and degradation of other compounds. The exact molecular targets and pathways can vary depending on the specific context in which the compound is used .
Comparison with Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have additional aryl or pyridyl groups attached to the pyrrolidine ring.
Uniqueness: Methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its role as a non-proteinogenic amino acid derivative also sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
MVBWEDQLROJLNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(N1)CO |
Origin of Product |
United States |
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